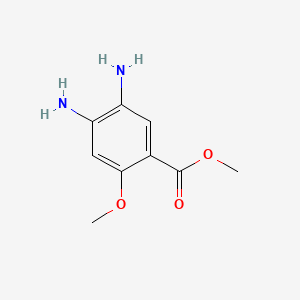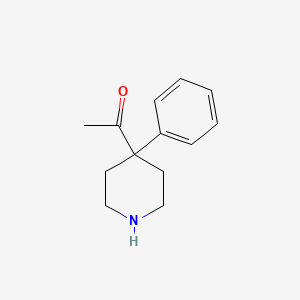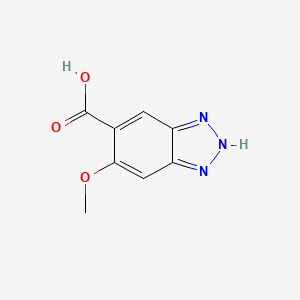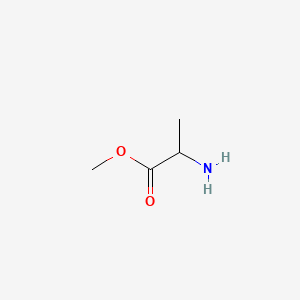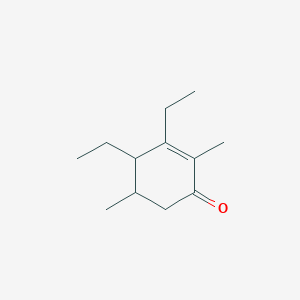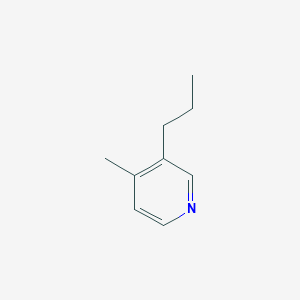
4-Methyl-3-propylpyridine
Descripción general
Descripción
4-Methyl-3-propylpyridine is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.2062 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-propylpyridine consists of a pyridine ring with a methyl group attached at the 4-position and a propyl group at the 3-position . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Aplicaciones Científicas De Investigación
Electrochemical Applications
- A study by Fang et al. (2015) highlights the use of a 4-propylpyridine derivative in the development of a new ionic liquid for the electrochemical deposition of aluminum. This liquid displays unique properties beneficial for aluminum electrodeposition, diverging from conventional methods which typically involve Al-containing anions (Fang et al., 2015).
Pharmaceutical Research
- Rodríguez-Rangel et al. (2020) investigated several 4-aminopyridine derivatives, including those with methyl substitutions, for their potential in PET imaging and therapy, particularly in the context of multiple sclerosis. These derivatives showed varying potencies in blocking voltage-gated potassium channels, suggesting their potential as therapeutic agents (Rodríguez-Rangel et al., 2020).
Material Science and Luminescence
- Lakshmanan et al. (2015) synthesized derivatives of 4'-aryl substituted 2,2':6',2''-terpyridine, including one with a 4-methyl group, for use in organic light-emitting diodes (OLEDs). These derivatives displayed significant fluorescence and electrochemical properties, indicating their suitability for electronic applications (Lakshmanan et al., 2015).
Analytical Chemistry
- Wren (1991) conducted a study focusing on the separation of methylpyridines, including 4-methylpyridine derivatives, using free solution capillary electrophoresis. This research contributes to the understanding of the separation process in analytical chemistry (Wren, 1991).
Safety And Hazards
Safety information for 4-Methyl-3-propylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
4-methyl-3-propylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-10-6-5-8(9)2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRXNTWRNWGGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336055 | |
| Record name | Pyridine, 4-methyl-3-propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-propylpyridine | |
CAS RN |
56675-10-6 | |
| Record name | Pyridine, 4-methyl-3-propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



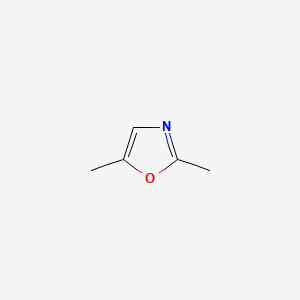
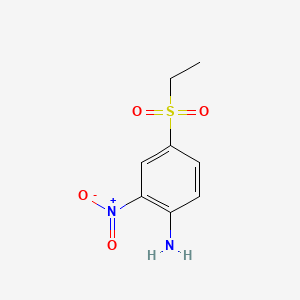
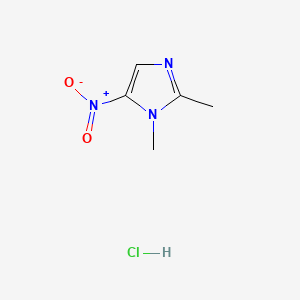
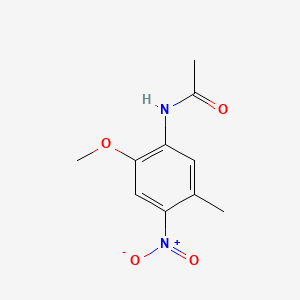
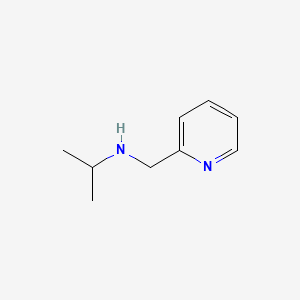

![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)

